

In-Depth Technical Guide to the Discovery and Synthesis of TS-011 (Belizatinib)

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Compound of Interest

Compound Name: TS-011

Cat. No.: B1241391

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Executive Summary

This technical guide provides a comprehensive overview of the discovery, synthesis, mechanism of action, and preclinical and clinical development of **TS-011**, also known as belizatinib (formerly TSR-011). Belizatinib is a potent, orally available, dual inhibitor of Anaplastic Lymphoma Kinase (ALK) and Tropomyosin Receptor Kinase (TRK) A, B, and C. Developed by TESARO, it showed promise in preclinical studies for treating cancers with ALK or TRK gene rearrangements, including those resistant to existing inhibitors. Despite a favorable safety profile in early clinical trials, its development was discontinued due to the competitive landscape and limited clinical activity. This document details the scientific journey of belizatinib, offering valuable insights for researchers in oncology and drug development.

Discovery and Rationale

Belizatinib was developed as a next-generation tyrosine kinase inhibitor (TKI) to address the challenges of resistance to first-generation ALK inhibitors in non-small cell lung cancer (NSCLC) and to target TRK fusions, which are oncogenic drivers in a variety of solid tumors.

Anaplastic lymphoma kinase (ALK) gene rearrangements are known oncogenic drivers in NSCLC.^[1] Tropomyosin receptor kinases (TRKs), encoded by the NTRK1, NTRK2, and NTRK3 genes, are a family of receptor tyrosine kinases that, when fused with other genes, can lead to uncontrolled cell growth and proliferation.^[2] The discovery of belizatinib was driven by

the need for a single agent that could potently inhibit both ALK and the entire family of TRK kinases (pan-TRK), including in tumors that had developed resistance to other ALK inhibitors. [1] Preclinical studies demonstrated that belizatinib was active against tumors with crizotinib-resistant ALK mutations.[1]

Chemical Synthesis

The chemical synthesis of belizatinib (TSR-011) is detailed in patent WO2011140520 A1. The synthesis is a multi-step process involving the construction of the core benzimidazole scaffold followed by the addition of the piperidine and benzamide moieties.

Experimental Protocol: Synthesis of Belizatinib

This protocol is a summarized representation of the synthesis described in the patent literature. Researchers should consult the original patent for complete experimental details, including reagent quantities, reaction conditions, and purification methods.

Step 1: Synthesis of the Benzimidazole Core The synthesis begins with the construction of the substituted benzimidazole core. This typically involves the condensation of a substituted o-phenylenediamine with a suitable carboxylic acid or its derivative.

Step 2: Functionalization of the Benzimidazole Core The benzimidazole core is then functionalized to allow for the attachment of the piperidine and cyclohexyl groups. This may involve N-alkylation and the introduction of a reactive group at the 6-position.

Step 3: Coupling with the Piperidine Moiety The functionalized benzimidazole is coupled with 4-(2-hydroxypropan-2-yl)piperidine. This is typically achieved through a nucleophilic substitution or reductive amination reaction.

Step 4: Coupling with the Cyclohexyl Moiety and Final Amide Formation The final key step involves the coupling of the benzimidazole-piperidine intermediate with a cyclohexyl derivative bearing a protected amine and a carboxylic acid. The synthesis is completed by the formation of the final amide bond with 4-fluorobenzoic acid.

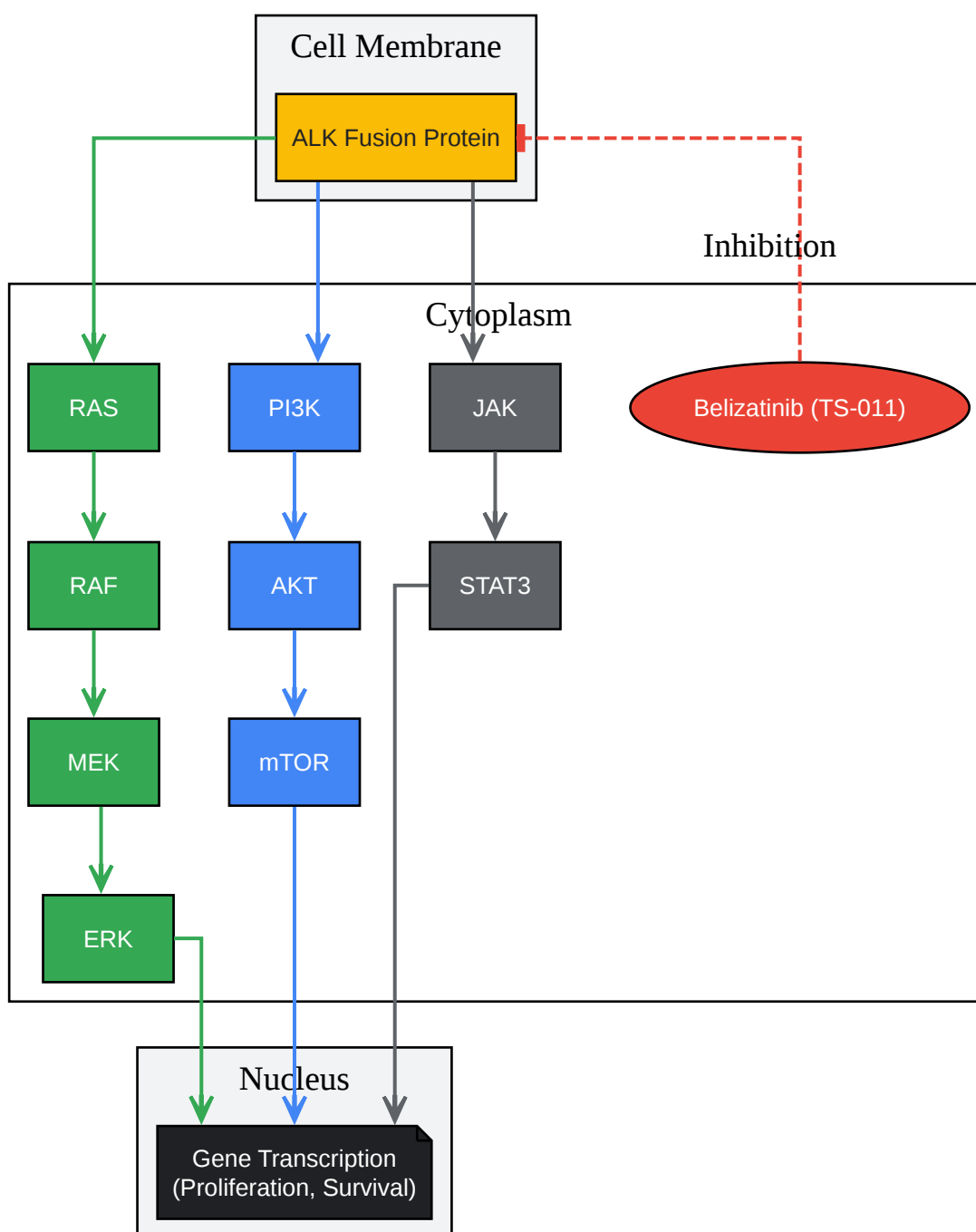
Note: The synthesis involves multiple protection and deprotection steps to ensure the correct regioselectivity and to prevent unwanted side reactions. Purification at each step is crucial to obtain the final compound with high purity.

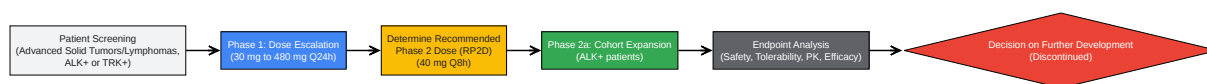
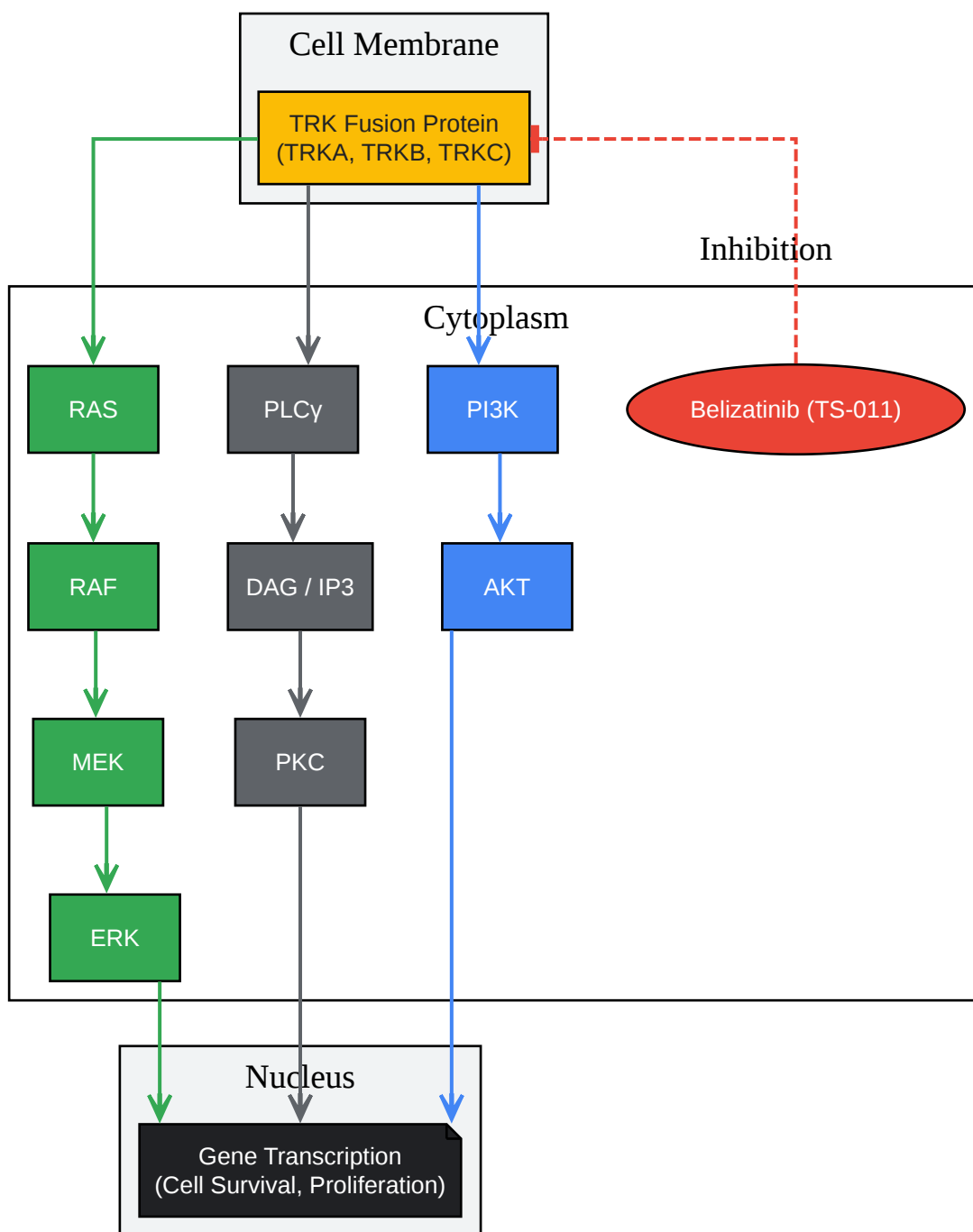
Mechanism of Action

Belizatinib is a dual inhibitor that targets the ATP-binding pocket of both ALK and TRK receptor tyrosine kinases.[3] By binding to these kinases, belizatinib prevents their phosphorylation and subsequent activation of downstream signaling pathways that are crucial for cell proliferation, survival, and differentiation.

ALK Signaling Pathway

In cancers driven by ALK gene rearrangements, the resulting fusion proteins lead to constitutive activation of the ALK kinase domain. This triggers a cascade of downstream signaling events, primarily through the RAS-MAPK, PI3K-AKT, and JAK-STAT pathways, promoting cell growth and survival. Belizatinib inhibits the initial step of this cascade by blocking ALK autophosphorylation.





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